2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a quinoline-derived acetamide featuring a 4-methoxybenzenesulfonyl group at position 3, a fluorine atom at position 6 of the quinoline core, and an N-(2-methoxyphenyl)acetamide side chain. Its structure is stabilized by intramolecular hydrogen bonds (e.g., C–H···O interactions) and crystallographic packing via N–H···O and C–H···O hydrogen bonds, as observed in related sulfonamide-quinoline hybrids . The fluorine atom at position 6 likely increases metabolic stability and lipophilicity, while the 2-methoxyphenyl group may influence steric and electronic interactions with target proteins.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-17-8-10-18(11-9-17)35(31,32)23-14-28(21-12-7-16(26)13-19(21)25(23)30)15-24(29)27-20-5-3-4-6-22(20)34-2/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDZQYBNHFECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a suitable base like triethylamine.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with 2-methoxyphenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their function. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other sulfonamide-functionalized quinoline acetamides. Below is a detailed comparison based on substituent variations and their implications:
Table 1: Structural Comparison of Key Analogues
Impact of Substituents on Physicochemical Properties
- Fluorine vs. Methyl at Position 6 : The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to the 6-methyl group in , which may increase lipophilicity (higher logP) but reduce polarity.
- 4-Methoxybenzenesulfonyl vs. 4-Fluorobenzenesulfonyl: The methoxy group in the target compound donates electrons via resonance, improving solubility in polar solvents.
- N-(2-Methoxyphenyl) vs. N-(2-Methylphenyl) : The methoxy group in the target compound enables hydrogen-bonding interactions with biological targets, whereas the methyl group in contributes only steric effects, possibly reducing binding affinity .
Crystallographic and Stability Considerations
The target compound’s crystal packing, inferred from related structures, involves N–H···O and C–H···O hydrogen bonds, which stabilize the lattice and may reduce hygroscopicity .
Biological Activity
The compound 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative of quinoline, notable for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.49 g/mol. The structure contains a quinoline core, which is essential for its biological activity. The presence of fluorine and methoxy groups enhances its pharmacological properties, making it a candidate for further studies in drug development.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial effects. Studies have shown that compounds similar to 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide exhibit significant activity against various bacterial strains. For instance, in vitro assays demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially through mechanisms involving the disruption of bacterial cell wall synthesis or inhibition of DNA gyrase activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. A study involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers.
Neuropharmacological Effects
Recent studies suggest that this quinoline derivative may possess neuroprotective effects. Its ability to inhibit acetylcholinesterase has been documented, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies have revealed favorable interactions between the compound and the active site of acetylcholinesterase, suggesting a mechanism for its inhibitory action.
Case Studies
- Antimicrobial Efficacy : In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- Anticancer Activity : A study published in Cancer Letters reported that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests, alongside decreased levels of amyloid-beta plaques in brain tissue.
The biological activities observed can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in various metabolic pathways.
- Cell Cycle Modulation : It influences cell cycle checkpoints, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
